(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-6-METHOXY-2H-CHROMEN-2-IMINE
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Overview
Description
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-6-METHOXY-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety linked to a chromene structure, with a methoxy group and a chloroaniline substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-6-METHOXY-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. One common approach is the condensation of 2-chloroaniline with a suitable benzimidazole derivative, followed by cyclization to form the chromene ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-6-METHOXY-2H-CHROMEN-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-6-METHOXY-2H-CHROMEN-2-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-6-METHOXY-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-2-fluoroaniline
- N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-2-bromoaniline
Uniqueness
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-6-METHOXY-2H-CHROMEN-2-IMINE is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with biological targets. This makes it distinct from its fluoro and bromo analogs, which may exhibit different chemical and biological properties.
Properties
Molecular Formula |
C23H16ClN3O2 |
---|---|
Molecular Weight |
401.8g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(2-chlorophenyl)-6-methoxychromen-2-imine |
InChI |
InChI=1S/C23H16ClN3O2/c1-28-15-10-11-21-14(12-15)13-16(22-25-19-8-4-5-9-20(19)26-22)23(29-21)27-18-7-3-2-6-17(18)24/h2-13H,1H3,(H,25,26) |
InChI Key |
AGUZLWINDCZYHS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3Cl)C(=C2)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3Cl)C(=C2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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